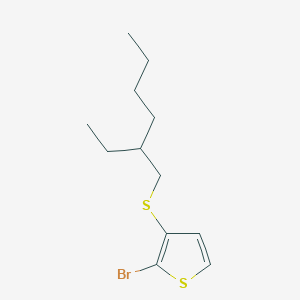

2-Bromo-3-((2-ethylhexyl)thio)thiophene

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H19BrS2 |

|---|---|

Molecular Weight |

307.3 g/mol |

IUPAC Name |

2-bromo-3-(2-ethylhexylsulfanyl)thiophene |

InChI |

InChI=1S/C12H19BrS2/c1-3-5-6-10(4-2)9-15-11-7-8-14-12(11)13/h7-8,10H,3-6,9H2,1-2H3 |

InChI Key |

QIVREWOSSHXPBT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)CSC1=C(SC=C1)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 3 2 Ethylhexyl Thio Thiophene

Thiophene (B33073) Ring Functionalization and Bromination Strategies

The functionalization of the thiophene ring is a foundational step in the synthesis of its derivatives. researchgate.net For the preparation of 2-Bromo-3-((2-ethylhexyl)thio)thiophene, the sequence of introducing the bromine atom and the thioether group is paramount. Direct bromination of thiophene typically yields 2-bromothiophene (B119243) or 2,5-dibromothiophene (B18171) with high selectivity due to the higher reactivity of the α-positions (C2 and C5) towards electrophilic substitution. reddit.com

However, to achieve the desired 2-bromo-3-substituted pattern, a multi-step approach is generally required. One common strategy involves the initial preparation of 3-substituted thiophenes, which then directs the subsequent bromination. The nature of the substituent at the 3-position plays a significant role in the regioselectivity of the bromination step. Electron-donating groups at the 3-position tend to activate the adjacent 2- and 5-positions for electrophilic attack.

Bromination is often accomplished using N-bromosuccinimide (NBS) in a suitable solvent such as chloroform (B151607) or tetrahydrofuran (B95107). google.com The reaction conditions, including temperature and reaction time, are optimized to favor mono-bromination and prevent the formation of di-brominated byproducts. In the case of a 3-alkylthio-substituted thiophene, the electron-donating nature of the sulfur atom in the thioether linkage directs the incoming bromine atom preferentially to the 2-position. google.com

Introduction of 2-Ethylhexylthio Side Chains

The introduction of the 2-ethylhexylthio side chain at the 3-position of the thiophene ring is a critical step that imparts solubility and influences the solid-state packing of the final material. A prevalent method for forging the carbon-sulfur bond at this position involves the reaction of a 3-lithiated thiophene intermediate with an appropriate electrophilic sulfur reagent.

A common precursor for this transformation is 3-bromothiophene (B43185). The synthesis of 3-bromothiophene itself can be achieved through various methods, including the isomerization of 2-bromothiophene or the debromination of 2,3,5-tribromothiophene. Once obtained, 3-bromothiophene can be subjected to a lithium-halogen exchange reaction, typically using n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (THF), to generate the highly reactive 3-lithiothiophene in situ. google.com

This organolithium intermediate is then quenched with an electrophilic sulfur source. For the introduction of the 2-ethylhexylthio group, di-(2-ethylhexyl) disulfide is the reagent of choice. The nucleophilic attack of the 3-lithiothiophene on the disulfide bond results in the formation of 3-((2-ethylhexyl)thio)thiophene and a lithium thiolate byproduct. A general representation of this reaction is shown below:

Reaction Scheme for the Synthesis of 3-((2-ethylhexyl)thio)thiophene

This is a representative scheme and not an actual image from a cited source.

An alternative approach involves the direct coupling of 3-bromothiophene with 2-ethylhexylthiol in the presence of a suitable catalyst, such as a copper or palladium complex. These cross-coupling reactions offer an alternative route to the desired thioether.

Considerations for Regioselectivity in Monomer Synthesis

The overarching consideration in the synthesis of this compound is regioselectivity. The precise placement of the bromo and 2-ethylhexylthio substituents is crucial for the subsequent polymerization reactions and the ultimate electronic properties of the resulting materials.

The synthetic sequence is designed to exploit the inherent reactivity of the thiophene ring. As previously mentioned, direct bromination of an unsubstituted thiophene is not a viable route to the desired product due to the preferential α-substitution. Therefore, the strategic installation of the 3-substituent prior to bromination is the key to controlling the regiochemical outcome.

The 3-((2-ethylhexyl)thio) group, being an ortho-, para-directing group in the context of electrophilic aromatic substitution, activates the 2- and 5-positions of the thiophene ring. Given that the 3-position is already occupied, electrophilic attack by a brominating agent like NBS will overwhelmingly favor the 2-position over the 5-position, which is sterically less hindered and electronically activated. This high degree of regioselectivity in the bromination of 3-alkylthio-thiophenes ensures the efficient formation of the desired this compound monomer. google.com

Below is a data table summarizing the key synthetic transformations and considerations:

| Step | Transformation | Key Reagents | Primary Consideration | Typical Yield |

| 1 | Synthesis of 3-Bromothiophene | Isomerization of 2-bromothiophene or debromination of polybrominated thiophenes | Purity of the starting material | Variable |

| 2 | Formation of 3-((2-ethylhexyl)thio)thiophene | 3-Bromothiophene, n-BuLi, Di-(2-ethylhexyl) disulfide | Complete lithiation and efficient quenching | Good to Excellent |

| 3 | Bromination of 3-((2-ethylhexyl)thio)thiophene | N-Bromosuccinimide (NBS) | Regioselective bromination at the C2 position | High |

Polymerization Strategies Utilizing 2 Bromo 3 2 Ethylhexyl Thio Thiophene

Metal-Catalyzed Cross-Coupling Polymerization

Metal-catalyzed cross-coupling polymerization represents a cornerstone in the synthesis of conjugated polymers. These methods involve the catalyzed reaction between an organometallic species and an organic halide, leading to the formation of new carbon-carbon bonds that constitute the polymer backbone. For thiophene-based monomers like 2-Bromo-3-((2-ethylhexyl)thio)thiophene, these techniques are essential for achieving high molecular weights and, crucially, high regioregularity (i.e., the specific orientation of side chains along the polymer backbone), which dictates the material's electronic and optical properties. Nickel and palladium complexes are the most common catalysts employed in these polymerization reactions.

Kumada Catalyst Transfer Polymerization (KCTP) is a chain-growth polycondensation method that offers excellent control over the synthesis of conjugated polymers. nih.gov This technique typically involves the polymerization of a thiophene (B33073) monomer that has been converted into a Grignard reagent, using a nickel catalyst. nih.gov A key feature of KCTP is that the catalyst, after each coupling step, transfers intramolecularly to the end of the growing polymer chain, activating it for the next monomer addition. This "living" polymerization mechanism allows for the synthesis of polymers with predetermined molecular weights, low polydispersity indices (PDI), and the creation of well-defined block copolymers. nih.govcore.ac.uk

While KCTP is a powerful tool for polymerizing various 3-alkylthiophenes, including those with branched side chains, its specific application to this compound is not extensively documented in existing literature. rsc.org However, studies on analogous monomers with bulky, branched side chains demonstrate the robustness of the technique. rsc.org

Table 1: Representative Conditions for KCTP of a Branched 3-Substituted Thiophene Monomer

| Parameter | Condition |

|---|---|

| Monomer | 2-bromo-5-chloromagnesio-3-(2-octyldodecyl)thiophene |

| Catalyst | Ni(dppp)Cl₂ |

| Solvent | Tetrahydrofuran (B95107) (THF) |

| Mechanism | Chain-growth catalyst transfer |

| Outcome | Controlled molecular weight, narrow PDI |

Data derived from studies on analogous branched-chain thiophenes. rsc.org

Grignard Metathesis (GRIM) polymerization is one of the most effective and widely used methods for synthesizing regioregular poly(3-substituted)thiophenes. core.ac.ukrsc.org This method was successfully employed to synthesize poly[3-(2-ethylhexylthio)thiophene] (P3EHTT) with a high degree of structural control. ntu.edu.tw

The synthesis starts with the monomer, in this case, a dibrominated version, 2,5-dibromo-3-((2-ethylhexyl)thio)thiophene, is used to ensure polymerization. ntu.edu.tw This monomer is reacted with a Grignard reagent such as isopropylmagnesium chloride·lithium chloride (iPrMgCl·LiCl) to perform a magnesium-bromine exchange, forming the active thiophene-Grignard species. ntu.edu.tw Subsequent addition of a nickel catalyst, such as Ni(dppe)Cl₂, initiates the polymerization. ntu.edu.tw The branched 2-ethylhexylthio side chain enhances the polymer's solubility, which is crucial for processing. ntu.edu.tw This approach yielded P3EHTT with a high regioregularity of 99%, which is essential for efficient charge transport in electronic devices. ntu.edu.twntu.edu.tw

The GRIM method for P3EHTT proceeds via a chain-growth mechanism, which allows for good control over the polymer's molecular weight and results in a relatively narrow molecular weight distribution. core.ac.ukntu.edu.tw

Table 2: GRIM Polymerization of this compound Derivative

| Parameter | Finding | Source |

|---|---|---|

| Starting Monomer | 2,5-dibromo-3-((2-ethylhexyl)thio)thiophene | ntu.edu.tw |

| Catalyst | Ni(dppe)Cl₂ | ntu.edu.tw |

| Reagent | iPrMgCl·LiCl in Tetrahydrofuran (THF) | ntu.edu.tw |

| Polymerization Temp. | 60 °C | ntu.edu.tw |

| Number-Average M.W. (Mₙ) | 26,500 g/mol | ntu.edu.tw |

| Polydispersity Index (PDI) | 1.40 | ntu.edu.tw |

| Regioregularity (RR) | 99% | ntu.edu.tw |

| Yield | 54% | ntu.edu.tw |

Often referred to as Stille coupling, this polymerization method involves the reaction between an organostannane (organotin) compound and an organic halide, catalyzed by a palladium complex. For polythiophene synthesis, this would typically involve a di-stannylated thiophene monomer reacting with a dibrominated comonomer, or the self-condensation of a bromo-stannyl-thiophene monomer. The Stille reaction is known for its mild reaction conditions and tolerance of many functional groups. A significant drawback, however, is the toxicity of the organotin compounds and the difficulty in removing tin residues from the final polymer product, which can be detrimental to electronic device performance. There are no specific reports found detailing the use of Stille polymerization for this compound.

Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. This method is highly effective for forming carbon-carbon bonds. In the context of polymerization, a di-zincated monomer or the reaction of a dibromo-monomer with an organozinc reagent can be used. The Rieke method, a well-known synthesis route for regioregular poly(3-alkylthiophenes), utilizes highly reactive Rieke zinc to form the necessary organozinc intermediates from dihalothiophenes. researchgate.net These reactions are often high-yielding and can proceed under mild conditions. However, the organozinc reagents are sensitive to air and moisture, requiring stringent anhydrous reaction conditions.

The Murahashi coupling reaction utilizes organolithium species reacting with organic halides, catalyzed by palladium or nickel complexes. A notable application in polymer science is the deprotonative polymerization of (hetero)arenes. For instance, a substituted thiophene can be deprotonated with a strong base like n-butyllithium to form a lithiated species, which then undergoes nickel-catalyzed polycondensation. This approach avoids the preparation of Grignard or organozinc intermediates. While effective for certain substituted thiophenes, the use of highly reactive organolithium reagents requires careful control of reaction conditions and temperature.

Direct Arylation Polymerization (DArP)

Direct Arylation Polymerization (DArP) has emerged as a more sustainable and atom-economical alternative to traditional cross-coupling methods like Stille and Suzuki polymerizations. rsc.orgrsc.org This method avoids the need for pre-metalation of the monomer, reducing synthetic steps and avoiding toxic organotin or organoboron reagents. rsc.org The polymerization proceeds via a palladium-catalyzed C-H/C-Br coupling reaction. For 2-bromo-3-alkylthiophene analogues, the C-H bond at the 5-position of another monomer unit is directly coupled with the C-Br bond. nih.gov

Key to a successful DArP is the careful selection of the catalyst, ligand, base, and solvent to control the reaction and minimize defects. rsc.org Palladium acetate (B1210297) (Pd(OAc)2) is a commonly used catalyst precursor. nih.gov The choice of ligand is critical to prevent side reactions and control the polymer's structure. Bulky phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands are often employed. Additives, such as pivalic acid or potassium carbonate, are also crucial for facilitating the C-H activation step. nih.gov

A significant challenge in DArP of 3-substituted thiophenes is the potential for β-defects, where the palladium catalyst activates a C-H bond on the alkyl side chain or the wrong position on the thiophene ring, leading to branching or irregular linkages. kpi.ua However, optimization of reaction conditions, such as using bulky ligands and lower temperatures, can significantly improve the selectivity for the desired α-coupling at the 5-position, leading to polymers with higher regioregularity. kpi.ua

Table 1: Typical Conditions for Direct Arylation Polymerization (DArP) of 2-Bromo-3-alkylthiophenes This table presents generalized conditions based on studies of similar monomers, as specific data for this compound may vary.

| Parameter | Condition | Purpose/Effect |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Facilitates C-C bond formation. rsc.orgnih.gov |

| Ligand | Bulky phosphines (e.g., P(o-MeOPh)₃), NHCs | Promotes selectivity, prevents side reactions. nih.govresearchgate.net |

| Base | K₂CO₃, Cs₂CO₃ | Acts as a proton acceptor in C-H activation. nih.gov |

| Additive | Pivalic acid (PivOH) | Assists in the C-H activation step. nih.gov |

| Solvent | DMAc, Toluene, CPME | High-boiling point solvents are typically required. rsc.org |

| Temperature | 70-120 °C | Provides energy for C-H activation, but lower temperatures can reduce defects. nih.govkpi.ua |

Deprotonative Cross-Coupling Polycondensation

Deprotonative cross-coupling methods are highly effective for producing regioregular poly(3-alkylthiophenes). These strategies, including Grignard Metathesis (GRIM) and McCullough/Rieke methods, involve the regiospecific metalation of the thiophene monomer before polymerization. cmu.educmu.edu

In a typical GRIM polymerization, a di-halogenated monomer, such as 2,5-dibromo-3-((2-ethylhexyl)thio)thiophene, is treated with a Grignard reagent like isopropylmagnesium chloride·lithium chloride (iPrMgCl·LiCl). ntu.edu.tw This results in a selective halogen-metal exchange, typically at the more reactive 5-position, to form a magnesiated monomer intermediate. The subsequent addition of a nickel catalyst, such as Ni(dppp)Cl₂ (dppp = 1,3-bis(diphenylphosphino)propane), initiates a cross-coupling polymerization. cmu.eduntu.edu.tw This process is often a chain-growth polymerization, where the catalyst transfers along the growing polymer chain, allowing for control over molecular weight. nih.gov

This method's primary advantage is its ability to produce polymers with exceptionally high head-to-tail (HT) regioregularity (>98%). The pre-formation of the regiospecific organometallic intermediate directs the coupling to occur almost exclusively in the desired 2,5' fashion. cmu.eduntu.edu.tw

Table 2: Deprotonative Cross-Coupling for Poly(3-((2-ethylhexyl)thio)thiophene) (P3EHTT) Data synthesized from a study on P3EHTT synthesis. ntu.edu.tw

| Parameter | Reagent/Condition | Result |

| Monomer | 2,5-dibromo-3-((2-ethylhexyl)thio)thiophene | - |

| Metalating Agent | iPrMgCl·LiCl | Forms regiospecific Grignard intermediate. |

| Catalyst | Ni(dppp)Cl₂ | Initiates chain-growth polymerization. |

| Solvent | Tetrahydrofuran (THF) | Standard solvent for Grignard reactions. |

| Resulting Polymer | P3EHTT | - |

| Regioregularity (RR) | >99% | High degree of structural order. |

| Number-average M.W. (Mn) | 26,500 g/mol | Indicates high polymer chain length. |

| Yield | 54% | Moderate to high efficiency. |

Other Polymerization Techniques

Oxidative Polymerization

Oxidative polymerization is a direct method for synthesizing polythiophenes where an oxidizing agent is used to couple the monomer units. A common and cost-effective oxidant for this process is iron(III) chloride (FeCl₃). kpi.ua In this reaction, the 3-substituted thiophene monomer is treated with a stoichiometric amount of FeCl₃ in a solvent like chloroform (B151607). The mechanism is believed to proceed through the formation of radical cations, which then couple to form the polymer chain. kpi.ua

While this method is simple and effective for producing high molecular weight polymers, it typically offers poor control over the polymer's microstructure. The coupling reactions can occur at various positions on the thiophene ring, leading to a significant number of head-to-head and tail-to-tail linkages. This results in a polymer with low regioregularity, which can disrupt the planarity of the backbone, reduce conjugation length, and ultimately impair the material's electronic properties. kpi.uacmu.edu

Electrochemical Polymerization

Electrochemical polymerization is a technique where a polymer film is grown directly onto a conductive electrode surface by applying an electrical potential. mdpi.com The process involves the oxidation of the monomer at the electrode surface to form radical cations. These reactive species then diffuse and couple, initiating polymerization and depositing a thin, often insoluble, polymer film onto the electrode. mdpi.comacs.org

This method is particularly useful for creating thin, uniform films for device applications, such as sensors or electrochromic windows, as it combines synthesis and film deposition into a single step. mdpi.comacs.org However, similar to chemical oxidative polymerization, electrochemical methods generally result in polymers with lower regioregularity compared to cross-coupling techniques. kpi.ua The resulting films are often cross-linked and insoluble, which can be advantageous for device stability but makes further solution-based processing impossible. mdpi.com

Control of Polymer Architecture and Microstructure

Regioregularity Control (Head-to-Tail vs. Head-to-Head Couplings)

The regiochemistry of poly(3-substituted)thiophenes is a critical factor that dictates their physical and electronic properties. Since the monomer is asymmetrical, polymerization can lead to different linkages between the repeating units. cmu.edu The three possible couplings are:

Head-to-Tail (HT): 2,5'-linkage

Head-to-Head (HH): 2,2'-linkage

Tail-to-Tail (TT): 5,5'-linkage

A polymer chain consisting of a random mix of these couplings is called regiorandom. HH couplings introduce steric hindrance between the adjacent alkylthio side chains, causing the thiophene rings to twist out of plane. cmu.edunih.gov This twisting disrupts the π-conjugation along the polymer backbone, leading to a larger bandgap and diminished electronic performance. cmu.edu

In contrast, a polymer with a high percentage of HT couplings is termed regioregular. A regioregular structure allows the polymer backbone to adopt a more planar conformation, which enhances π-orbital overlap, increases the conjugation length, and facilitates intermolecular π-stacking in the solid state. These structural features are essential for efficient charge transport and are highly desirable for electronic applications. cmu.edu

The choice of polymerization method is the primary tool for controlling regioregularity.

Deprotonative Cross-Coupling (e.g., GRIM): These methods provide the highest level of control, routinely achieving >98% HT regioregularity by directing the coupling through a regiospecific organometallic intermediate. cmu.eduntu.edu.tw

Direct Arylation Polymerization (DArP): While historically prone to defects, modern DArP methods can achieve high regioregularity (over 90%) through careful optimization of catalysts, bulky ligands, and reaction conditions that favor the selective activation of the C-H bond at the 5-position (tail). kpi.ua

Oxidative/Electrochemical Polymerization: These methods offer the least control, typically producing regiorandom polymers due to the non-selective nature of the radical cation coupling. kpi.ua

Characterization Techniques for Polymers Derived from 2 Bromo 3 2 Ethylhexyl Thio Thiophene

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in confirming the chemical identity and electronic properties of the synthesized polymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C NMR for Microstructure and Regioregularity, ⁷⁷Se NMR for Copolymers)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of polythiophenes. ¹H and ¹³C NMR spectra provide critical information about the polymer's microstructure, including the degree of regioregularity, which significantly influences the material's electronic properties.

In the ¹H NMR spectrum of a regioregular poly(3-substituted thiophene), the aromatic proton on the thiophene (B33073) ring typically appears as a singlet. For instance, in regioregular poly(3-alkylesterthiophenes), this signal is found around 7.83 ppm. researchgate.netntu.edu.tw For poly[3-(2-ethylhexylthio)thiophene] (P3EHTT), the chemical shifts will be characteristic of the specific protons in the 2-ethylhexylthio side chain and the polythiophene backbone. The presence of a single, sharp peak in the aromatic region is a strong indicator of a highly regioregular head-to-tail (HT) polymer structure. Any significant head-to-head (HH) or tail-to-tail (TT) defects would result in additional, distinct signals in the spectrum. ntu.edu.tw For example, a tail-to-tail defect signal in a related polymer, poly(3-(2-ethylhexyl)ester selenophene), appears at 7.68 ppm. ntu.edu.tw

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the polymer, further confirming the structure and regioregularity. ntu.edu.tw

For copolymers that incorporate selenium atoms, such as those combining thiophene and selenophene (B38918) units, ⁷⁷Se NMR spectroscopy serves as a powerful, specialized technique. researchgate.netresearchgate.net Given its high sensitivity to the local chemical environment and a large chemical shift range, ⁷⁷Se NMR can resolve copolymer sequences, such as triads (e.g., Thiophene-Selenophene-Thiophene), providing a detailed picture of the monomer distribution along the polymer chain. researchgate.netntu.edu.twresearchgate.net This level of detail is often not achievable with ¹H NMR alone. researchgate.net The use of two-dimensional NMR techniques, like ¹H-¹H COSY and ¹H-¹³C HSQC, is also common for assigning complex spectra and confirming the connectivity of atoms. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for Protons in Regioregular Polythiophene Derivatives

| Polymer Type | Proton Environment | Representative Chemical Shift (δ, ppm) | Reference |

| Poly(3-alkylesterthiophene) | Aromatic C-H of thiophene ring | ~7.83 | researchgate.netntu.edu.tw |

| Poly(3-alkylesterselenophene) | Aromatic C-H of selenophene ring | ~8.08 | researchgate.netntu.edu.tw |

| Poly(3-alkylesterselenophene) | Tail-to-Tail (TT) defect proton | ~7.68 | ntu.edu.tw |

| Poly(3-hexylthiophene-block-3-(2-ethylhexyl)thiophene) | Methyl group of terminal tolyl group | ~2.4 | researchgate.net |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the characteristic functional groups and bonding arrangements within the polymer, confirming a successful polymerization. The FTIR spectrum of a polythiophene derivative displays several key absorption bands. The vibration of the C-S-C bond within the thiophene ring is a hallmark of the polymer and typically appears in the fingerprint region. nih.govnist.gov Specific bands confirming the structure include those for the aromatic C=C stretching vibrations and C-H stretching.

For polythiophenes, characteristic peaks are observed that correspond to specific vibrational modes of the polymer backbone and side chains. The presence of these bands confirms the integrity of the thiophene ring and the attached side chains after polymerization.

Table 2: Characteristic FTIR Vibrational Modes for Polythiophenes

| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |

| ~3100-3000 | Aromatic C-H stretching | researchgate.net |

| ~1510 | Aromatic C=C symmetric stretching | |

| ~1435 | Aromatic C=C stretching | nist.gov |

| ~1119 | C-S-C bond vibration | nih.gov |

| ~840 | C-S link vibration | nist.gov |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy (Optical Bandgap)

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a crucial technique for probing the electronic structure and π-conjugated system of the polymer. The analysis is performed on the polymer in both solution and as a thin film. In solution, polymers like P3EHTT exhibit broad absorption spectra with distinct high- and low-energy bands, which is indicative of strong intermolecular interactions and molecular aggregation even in the solution state. ntu.edu.tw

When cast into a thin film, the absorption spectrum typically becomes more structured and red-shifted compared to the solution spectrum. This shift is due to increased intermolecular interactions and more ordered packing in the solid state. The spectrum of a P3EHTT thin film shows a distinct vibronic shoulder at a higher wavelength, which is assigned to the 0-0 electronic transition. ntu.edu.tw

The optical bandgap (Eg) of the polymer is a key parameter determining its potential for optoelectronic applications. It can be estimated from the onset of absorption in the UV-Vis spectrum of the thin film. For P3EHTT, the introduction of the alkylthio side chain leads to a more planar backbone and enhanced aggregation, influencing its optical properties. ntu.edu.tw Copolymerization is a common strategy to tune the bandgap; for example, incorporating selenophene units into a polythiophene backbone can systematically reduce the optical bandgap. researchgate.netntu.edu.tw

Table 3: UV-Vis Absorption Data for Poly[(3-alkylthio)thiophene]s (P3ATTs)

| Polymer | Form | λmax (nm) | Vibronic Shoulder (nm) | Reference |

| P3HTT (hexylthio) | Solution | 515 | 609 | ntu.edu.tw |

| P3HTT (hexylthio) | Thin Film | 568 | 618 | ntu.edu.tw |

| P3DTT (decylthio) | Thin Film | 571 | 621 | ntu.edu.tw |

| P3EHTT (2-ethylhexylthio) | Solution | 559 | 610 | ntu.edu.tw |

Morphological and Microstructural Characterization

The performance of polymer-based electronic devices is highly dependent on the solid-state morphology and molecular packing of the semiconducting layer. X-ray scattering and microscopy techniques are employed to investigate these features at the nanoscale.

Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS)

Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) is a powerful, non-destructive technique used to probe the crystalline structure and orientation of polymer thin films. GIWAXS patterns provide detailed information on the lamellar stacking of polymer chains and the π-π stacking distance between adjacent backbones, which is critical for charge transport.

For semiconducting polymers like poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT), a related high-mobility polymer, GIWAXS reveals that the crystalline domains become highly oriented and more ordered after thermal annealing. The analysis of diffraction peaks allows for the determination of the orientation of the polymer backbones relative to the substrate (e.g., "edge-on" or "face-on" packing). Studies on poly[(3-alkylthio)thiophene]s (P3ATTs) have shown that the sulfur atom in the side chain can lead to more compact molecular packing and a shorter π-π stacking distance compared to their poly(3-alkylthiophene) (P3AT) counterparts, which is beneficial for charge mobility. ntu.edu.tw This enhanced packing is a direct result of noncovalent sulfur interactions. ntu.edu.tw

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) provides direct visualization of the thin film's morphology and nanostructure. TEM is a versatile tool that can reveal features such as crystalline domains, phase separation in polymer blends or block copolymers, and the formation of nanoscale structures like nanofibrils or spherulites. researchgate.netresearchgate.net

In studies of poly(3-alkylthiophenes), TEM images have shown the detailed morphology of spherulites, where lamellae radiate from a central point. researchgate.net For block copolymers, TEM can be used to observe microphase-separated nanopatterns. researchgate.net The technique requires the preparation of very thin samples and can be combined with selected-area electron diffraction (SAED) to obtain crystallographic information from specific regions of the sample. researchgate.net While TEM provides high-resolution real-space images, it is often used in conjunction with other methods like atomic force microscopy (AFM) and GIWAXS to build a complete picture of the film's morphology from the molecular to the micron scale. researchgate.net The main drawback of TEM is the potential for electron beam-induced damage to the soft polymer sample. nist.gov

Atomic Force Microscopy (AFM)

In a study on block copolymers of poly(3-hexylthiophene-block-3-(2-ethylhexyl)thiophene) (P(3HT-b-3EHT)), AFM was used to observe the self-organization of the polymer chains into distinct nanopatterns after thermal annealing. wikipedia.org The morphology of these films is dependent on the block ratio and the annealing conditions. wikipedia.org For instance, featureless patterns were observed in random copolymers and physical mixtures, highlighting that well-defined block copolymers are essential for the spontaneous formation of ordered nanostructures. wikipedia.org

Molecular Weight and Chain Architecture Determination

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for determining the molecular weight and molecular weight distribution of polymers. acs.org This information is crucial as the molecular weight of conjugated polymers like those derived from 2-Bromo-3-((2-ethylhexyl)thio)thiophene significantly impacts their physical and electronic properties.

In the synthesis of poly[3-(2-ethylhexylthio)thiophene] (P3EHTT), GPC is used to determine the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI or ĐM), which is the ratio of Mw to Mn. ntu.edu.tw A lower PDI value indicates a more uniform distribution of polymer chain lengths.

A study on the synthesis of various poly[(3-alkylthio)thiophene]s (P3ATTs) provides specific GPC data for P3EHTT. The introduction of a branched 2-ethylhexylthio side chain in P3EHTT enhances its solubility, allowing for the synthesis of a high molecular weight polymer with high regioregularity. ntu.edu.tw The GPC analysis, calibrated with polystyrene standards, revealed the following for a sample of P3EHTT:

| Polymer Sample | Target Mn ( g/mol ) | Mn (SEC) ( g/mol ) | PDI (ĐM) |

| P3EHTT (27k) | 30,000 | 26,500 | 1.40 |

| Table 1: GPC data for poly[3-(2-ethylhexylthio)thiophene] (P3EHTT). Data sourced from a study on controlled synthesis of poly[(3-alkylthio)thiophene]s. ntu.edu.tw |

This data demonstrates that a well-defined polymer with a controlled molecular weight and a relatively narrow polydispersity can be synthesized. The ability to achieve high molecular weight is significant, as it can lead to improved mechanical and electronic properties in the resulting polymer films.

Electrochemical Characterization (Cyclic Voltammetry)

Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox properties of molecules and materials. For polymers derived from this compound, CV is employed to determine their oxidation and reduction potentials. These values are essential for calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for applications in electronic devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

While specific CV data for homopolymers of this compound were not found in the provided search results, studies on similar polythiophenes provide a good understanding of their electrochemical behavior. For instance, the electrochemical polymerization of thiophene monomers can be monitored using cyclic voltammetry. researchgate.net The CV of a polythiophene film typically shows an oxidation wave corresponding to the p-doping process and a reduction wave for the dedoping process.

In a study of poly[3-(2',5'-diheptyloxyphenyl)thiophene] (PDHOPT), a polymer with a similar substituted thiophene structure, cyclic voltammetry was used to characterize its redox properties. researchgate.net The estimated HOMO and LUMO energy levels were found to be -5.3 eV and -3.2 eV, respectively. researchgate.net Another study on copolymers containing thiophene and thieno[3,2-b]thiophene (B52689) units examined their electrochemical properties through CV. researchgate.net The introduction of the thieno[3,2-b]thiophene unit was found to enhance π-stacking and lower the bandgap of the resulting polymer. researchgate.net

For a hypothetical poly[3-(2-ethylhexylthio)thiophene] film, a cyclic voltammogram would be expected to show reversible or quasi-reversible oxidation and reduction peaks. From the onset potentials of these peaks, the HOMO and LUMO energy levels can be estimated using the following empirical formulas:

HOMO (eV) = -[Eoxonset + 4.4]

LUMO (eV) = -[Eredonset + 4.4]

Where Eoxonset and Eredonset are the onset oxidation and reduction potentials versus the ferrocene/ferrocenium (Fc/Fc+) redox couple, which has an absolute energy level of -4.4 eV with respect to the vacuum level. The electrochemical bandgap can then be calculated as the difference between the LUMO and HOMO levels.

The following table presents hypothetical but representative electrochemical data for a polythiophene derivative, illustrating the type of information obtained from cyclic voltammetry:

| Polymer | Eoxonset (V vs. Fc/Fc+) | Eredonset (V vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) | Egelectrochem (eV) |

| Representative Polythiophene | 0.5 | -1.5 | -4.9 | -2.9 | 2.0 |

| Table 2: Hypothetical electrochemical data for a representative polythiophene, demonstrating the calculation of energy levels from CV data. |

This data is crucial for designing and optimizing organic electronic devices, as it allows for the alignment of the energy levels of the polymer with other materials in the device to ensure efficient charge injection and transport.

Theoretical and Computational Investigations of 2 Bromo 3 2 Ethylhexyl Thio Thiophene and Its Derivatives

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. mdpi.com It is frequently applied to π-conjugated polymers and their monomeric precursors to predict their behavior in electronic devices. acs.orgresearchgate.net

DFT calculations are instrumental in predicting the geometry and electronic distribution of thiophene (B33073) derivatives. For substituted thiophenes, the conformation is heavily influenced by the nature and size of the substituent group. In the case of 2-Bromo-3-((2-ethylhexyl)thio)thiophene, the bulky 2-ethylhexylthio group at the 3-position is expected to induce significant steric effects.

Theoretical studies on other 3-alkylthiophenes have shown that the side chain can cause the thiophene backbone to twist, affecting the planarity of the resulting polymer. researchgate.net This deviation from planarity has a direct impact on the electronic properties, such as the conjugation length and the band gap. DFT calculations on substituted thiophene oligomers have been used to determine preferred conformations and to understand how structural modifications influence device performance. researchgate.netscienceopen.com For instance, in a study of thiophene-2,5-diylbis((3-methyl-1H-pyrazol-1-yl)methanone), DFT calculations revealed that while the molecule is planar in the solid state, the gas-phase optimized structure shows free rotation of the substituent groups. researchgate.net This highlights the influence of intermolecular interactions on the final conformation.

The electronic structure of this compound will be characterized by the π-system of the thiophene ring, with the sulfur atom's lone pairs contributing to the aromatic system. The bromine atom and the sulfur atom in the ethylhexylthio group will act as electron-withdrawing and electron-donating groups, respectively, influencing the electron density distribution across the ring.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters for organic electronic materials, as their energy levels determine the material's charge injection and transport properties, as well as its optical band gap. DFT is a common method for calculating these values. researchgate.net

While direct calculations for this compound are not available, studies on similar molecules provide valuable insights. For example, a computational study on various thiophene-based donor molecules for organic solar cells demonstrated that the HOMO and LUMO levels could be effectively tuned by modifying the chemical structure. researchgate.net Another study on poly(3-octylthiophene) (P3OT), an analogue of the polymer derived from the subject compound, used cyclic voltammetry to experimentally determine the HOMO and LUMO levels, which can be correlated with computational predictions.

The table below presents representative HOMO, LUMO, and band gap values for related poly(3-alkylthiophene)s, which can serve as an estimate for the polymer derived from this compound. The introduction of a sulfur atom in the side chain is expected to influence these values.

| Polymer | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| Poly(3-hexylthiophene) (P3HT) | -4.9 to -5.2 | -2.9 to -3.2 | 2.0 to 2.3 |

| Poly(3-octylthiophene) (P3OT) | -5.1 to -5.5 | -3.1 to -3.4 | 2.0 to 2.4 |

Note: These values are typical ranges found in the literature and can vary depending on the measurement technique and film morphology.

DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) or Raman spectrum. This vibrational analysis is useful for identifying the molecule and for understanding its bonding characteristics. A study on 2-thiophene carboxylic acid thiourea (B124793) derivatives utilized DFT to perform a vibrational analysis and compared the calculated spectra with experimental FT-IR data, showing good agreement. mdpi.com Such an analysis for this compound would allow for the assignment of its characteristic vibrational modes, such as the C-S stretching of the thiophene ring, the C-Br stretching, and the various modes associated with the ethylhexylthio side chain.

Molecular Dynamics Simulations for Polymer Aggregation and Packing

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov For conjugated polymers, MD simulations provide valuable insights into how polymer chains aggregate and pack in the solid state, which is crucial for charge transport in thin-film devices. rsc.orgresearchgate.net

Studies on poly(3-alkylthiophene)s, such as poly(3-hexylthiophene) (P3HT), have shown that the side chains play a critical role in the self-assembly and crystallization of the polymer. researchgate.net MD simulations of P3HT have revealed that the polymer chains tend to form π-stacked aggregates, where the planar backbones of adjacent chains are aligned. rsc.org This π-stacking is essential for efficient charge hopping between chains.

For poly(3-((2-ethylhexyl)thio)thiophene), the bulky and branched 2-ethylhexylthio side chain would likely lead to a different packing structure compared to linear alkyl side chains. MD simulations could predict the degree of crystallinity, the orientation of the polymer backbone with respect to a substrate, and the spacing between polymer chains. A study on poly(3-hexylthiophene-block-3-(2-ethylhexyl)thiophene) showed that the different side chains drive microphase separation and the formation of distinct nanostructures. researchgate.net It is plausible that the ethylhexylthio side chains in the homopolymer would lead to a less ordered structure compared to P3HT, potentially impacting its electronic properties.

Mechanistic Studies of Polymerization Processes

The polymerization of this compound can proceed through various methods, with metal-catalyzed cross-coupling reactions being the most common for producing regioregular polythiophenes. cmu.edu Theoretical studies can elucidate the mechanisms of these polymerization reactions.

For the polymerization of 3-alkylthiophenes using ferric chloride (FeCl₃), a proposed mechanism involves the oxidation of the thiophene monomer to a radical cation, which then propagates. kpi.ua Quantum chemical calculations have been used to support a radical-based mechanism over a radical cation mechanism in certain conditions. kpi.ua

In the context of catalyst-transfer polymerization, such as Grignard metathesis (GRIM) polymerization, which is known to produce well-defined poly(3-alkylthiophene)s, theoretical studies can help understand the role of the catalyst in controlling the regioregularity and molecular weight of the polymer. nih.gov The mechanism involves the oxidative addition of the C-Br bond to a nickel catalyst, followed by reductive elimination to form a new C-C bond. The catalyst then "walks" along the polymer chain as it grows. nih.gov Understanding these mechanistic details through computational studies is key to designing better catalysts and controlling the polymer architecture.

Structure Property Relationships in Polymers Derived from 2 Bromo 3 2 Ethylhexyl Thio Thiophene

Influence of 2-Ethylhexylthio Side Chain on Polymer Properties

The 2-ethylhexylthio side chain is not a passive solubilizing group; its unique branched structure and the presence of a sulfur atom actively dictate the polymer's behavior from solution to solid state.

Impact on Solution Processability and Solubility

The introduction of branched side chains is a critical strategy for processing conjugated polymers, which often suffer from poor solubility due to strong intermolecular aggregation. nih.gov The 2-ethylhexyl group, a branched alkyl chain, imparts significant steric hindrance that disrupts excessive π–π stacking between polymer backbones, thereby enhancing solubility in common organic solvents. nih.gov This improved solubility is crucial for fabricating uniform, high-quality thin films through solution-based techniques like spin-coating, which is essential for device manufacturing.

Studies on poly[(3-alkylthio)thiophene]s (P3ATTs) have demonstrated that the branched 2-ethylhexylthio side chain is particularly effective at ensuring good solubility. For instance, the synthesis of poly[3-(2-ethylhexylthio)thiophene] (P3EHTT) from its monomer precursor yields a polymer with both high regioregularity and good solubility, a combination that can be difficult to achieve with linear alkylthio chains that promote stronger aggregation. ntu.edu.twresearchgate.net The enhanced solubility endowed by the 2-ethylhexyl group allows for the creation of polymers with high molecular weights, which is beneficial for charge transport, without sacrificing processability. ntu.edu.tw Molecular dynamics simulations and experimental work have further clarified that polymers with long, dense, and branched sidechains generally exhibit better solution dispersion due to favorable polymer-solvent interactions. rsc.org

Effects on Solid-State Packing and Crystallinity

The architecture of the side chain profoundly influences how polymer chains organize in the solid state, which is critical for electronic device performance. While the branched nature of the 2-ethylhexyl group aids solubility, the "thio" linkage (a sulfur atom) in the side chain introduces unique packing characteristics. Research has shown that poly[3-(2-ethylhexylthio)thiophene] (P3EHTT) can achieve enhanced crystallinity compared to its direct analogue that lacks the sulfur atom in the side chain, poly(3-(2-ethylhexyl)thiophene) (P3EHT). ntu.edu.tw

In the solid state, polythiophenes typically self-assemble into lamellar structures, where the rigid conjugated backbones are separated by layers of flexible side chains. nist.gov The positioning of the branch point in the side chain affects this organization; placing the branch closer to the polymer backbone can lead to tighter packing in the side-chain direction. osti.govornl.govrsc.org Furthermore, the presence of chiral centers in the 2-ethylhexyl side chains has been shown to induce a more ordered structure in the resulting polymer films. rsc.org This increased order and crystallinity in P3EHTT films are beneficial for electronic applications, as they facilitate more efficient charge transport between polymer chains. ntu.edu.tw

Role of Noncovalent Sulfur Interactions

A key feature of the 2-ethylhexylthio side chain is the presence of a sulfur atom, which can participate in specific noncovalent interactions. ntu.edu.tw These interactions, often termed chalcogen bonding or σ-hole interactions, arise because the bivalent sulfur atom has regions of positive electrostatic potential near the extensions of its covalent bonds (C-S). nih.govresearchgate.net These positive regions, or σ-holes, can interact favorably with electron-rich areas on adjacent molecules, such as other sulfur atoms or π-systems of the polymer backbone. nih.govrsc.org

Correlation of Regioregularity with Electronic and Optical Properties

Regioregularity refers to the consistency of the orientation of side chains along the polymer backbone. In poly(3-substituted thiophene)s, this typically means a high percentage of "head-to-tail" (HT) linkages. High regioregularity is paramount for achieving superior electronic properties. nih.gov

Structurally homogenous, defect-free polymers with high regioregularity can self-assemble into well-organized, crystalline microstructures in the solid state. nih.gov This ordered arrangement leads to a more planar polymer backbone, which enhances π-orbital overlap along the chain (intrachain) and between adjacent chains (interchain). The result is a significant improvement in electronic and photonic properties. nih.gov For instance, studies consistently show that the charge carrier mobilities of regioregular poly(3-alkylthiophenes) are orders of magnitude higher than those of their regioirregular counterparts. nih.gov

In the case of P3EHTT, achieving a high regioregularity of 99% was critical to unlocking its high charge mobility. ntu.edu.tw Polymers with lower regioregularity (76–78%) exhibited lower-than-expected mobilities, demonstrating that a well-defined, regular structure is necessary for efficient charge transport pathways. ntu.edu.tw Regioregularity also directly impacts optical properties; the enhanced planarity and aggregation in regioregular polymers lead to a red-shift in the UV-Vis absorption spectrum, indicating a smaller optical bandgap due to extended π-conjugation. ntu.edu.tw

| Property | High Regioregularity (>98%) | Low Regioregularity |

|---|---|---|

| Crystallinity | High, well-defined lamellar structures | Low, amorphous |

| Backbone Conformation | Planar | Twisted, non-planar |

| Optical Absorption (λmax) | Red-shifted (longer wavelength) | Blue-shifted (shorter wavelength) |

| Charge Carrier Mobility | High (e.g., > 10-3 cm2V-1s-1) | Low (e.g., < 10-5 cm2V-1s-1) |

Engineering of Energy Bandgaps through Monomer and Copolymer Design

The energy bandgap is a fundamental property of a semiconductor that determines its optical absorption and the energy levels available for charge transport. For polymers derived from 2-Bromo-3-((2-ethylhexyl)thio)thiophene, the bandgap is not fixed but can be precisely engineered through chemical design.

One of the most effective strategies for tuning the bandgap is through copolymerization. By combining the thiophene (B33073) monomer with other aromatic units that have different electron-donating or electron-accepting characteristics, a "donor-acceptor" (D-A) copolymer can be created. This architecture induces intramolecular charge transfer from the donor unit to the acceptor unit upon photoexcitation, which creates a new, lower-energy absorption band and effectively reduces the polymer's bandgap. mdpi.com For example, copolymerizing a thiophene derivative with an electron-deficient unit like benzothiadiazole is a common approach to lower the bandgap and extend absorption into the visible and near-infrared regions of the spectrum. rsc.org

The bandgap is also influenced by other structural factors. Increasing the molecular weight of the polymer can lead to a steady decrease in the bandgap, as longer chains allow for more extended π-conjugation. nih.gov Furthermore, introducing different conjugated substituents directly onto the thiophene backbone can alter the electronic energy levels and thus tune the absorption properties. nih.gov This multi-faceted approach allows for the customization of polymer bandgaps to suit specific applications, such as matching the absorption profile to the solar spectrum in organic photovoltaics.

Charge Transport and Carrier Mobility in Thin Films

High charge carrier mobility is a key figure of merit for organic semiconductors used in applications like organic field-effect transistors (OFETs). The unique combination of features in polymers derived from this compound contributes to efficient charge transport.

The synthesis of highly regioregular P3EHTT has been shown to produce materials with efficient charge mobility, which was enhanced by up to a factor of three compared to a similar polymer without the sulfur atom in the side moiety. ntu.edu.tw This improvement is attributed to the combination of factors discussed previously:

High Regioregularity: Ensures a planar backbone and ordered packing, creating effective pathways for charge carriers to move between chains. nih.gov

Enhanced Crystallinity: The ordered, crystalline domains in the thin film minimize structural defects that can trap charges. ntu.edu.tw

Noncovalent Sulfur Interactions: These interactions help to stabilize the planar conformation and promote the compact packing necessary for good orbital overlap between molecules. ntu.edu.tw

Charge transport in these materials is highly dependent on the thin-film morphology. The intermolecular overlap of π-orbitals, which is governed by the spacing and relative orientation (e.g., tilt) of the polymer backbones, is critical. nist.gov Additionally, charge carrier mobility shows a strong correlation with the polymer's molecular weight; a fourfold increase in the degree of polymerization has been shown to increase mobility by more than three orders of magnitude in a related polythiophene system. nih.gov This is because longer polymer chains can bridge disordered regions between crystalline domains, providing a more continuous pathway for charge transport.

| Factor | Influence on Mobility | Underlying Mechanism |

|---|---|---|

| High Regioregularity | Increases | Promotes backbone planarity and ordered packing, enhancing π-orbital overlap. nih.gov |

| Increased Molecular Weight | Increases | Longer chains can bridge defects and disordered regions between crystallites. nih.gov |

| Alkylthio Side Chain | Increases | Noncovalent sulfur interactions and enhanced crystallinity improve packing and transport. ntu.edu.tw |

| Crystalline Packing | Increases | Reduces charge trapping sites and provides well-defined intermolecular pathways. nist.gov |

Applications of Poly 2 Bromo 3 2 Ethylhexyl Thio Thiophene and Copolymers in Organic Electronics

Organic Field-Effect Transistors (OFETs)

Polythiophenes are widely utilized in Organic Field-Effect Transistors (OFETs), which are fundamental components of organic integrated circuits, sensors, and displays. The performance of an OFET is largely determined by the charge carrier mobility of the semiconducting polymer layer. The unique structure of P3EHTT, derived from 2-Bromo-3-((2-ethylhexyl)thio)thiophene, has been shown to be beneficial for OFET applications.

Research into poly[(3-alkylthio)thiophene]s (P3ATTs) has highlighted the positive impact of the alkylthio side chain on material properties. The presence of the sulfur atom in the side chain promotes noncovalent molecular interactions that can lead to more ordered molecular packing and improved charge transport. pkusz.edu.cnntu.edu.tw Specifically, the use of the branched 2-ethylhexylthio side chain in P3EHTT enhances solubility, which in turn allows for the synthesis of a more regioregular polymer. pkusz.edu.cnntu.edu.tw This improved regioregularity, combined with the inherent properties of the alkylthio linkage, leads to enhanced crystallinity and more efficient charge mobility in thin-film transistors. pkusz.edu.cnntu.edu.tw

In a comparative study, P3EHTT demonstrated a charge mobility up to three times higher than its direct analogue that lacks the sulfur atom in the side chain, poly(2-ethylhexylthiophene) (P3EHT). pkusz.edu.cnntu.edu.tw This enhancement underscores the effectiveness of side-chain engineering with alkylthio groups for developing high-performance polythiophene semiconductors for OFETs. pkusz.edu.cnntu.edu.tw Furthermore, π-conjugated oligomers incorporating thiophene (B33073) and dibenzothiophene-S,S-dioxide units have also been successfully used in solution-processable OFETs, achieving mobilities in the range of 1.6 × 10−3 cm²/Vs.

Table 1: OFET Performance of Thiophene-Based Polymers

| Polymer/Oligomer | Dielectric Layer | Mobility (cm²/Vs) | Source(s) |

|---|---|---|---|

| P3EHTT | Not Specified | Up to 3x higher than P3EHT | pkusz.edu.cnntu.edu.tw |

Organic Photovoltaics (OPVs) / Polymer Solar Cells (PSCs)

In the field of organic photovoltaics (OPVs), also known as polymer solar cells (PSCs), thiophene-based polymers are workhorse materials, typically acting as the electron donor in a bulk-heterojunction (BHJ) blend with an electron acceptor. The monomer unit from this compound can be incorporated into various polymer architectures to optimize the performance of these devices.

The efficiency of a PSC is highly dependent on the electronic energy levels (HOMO and LUMO) of the donor and acceptor materials, the polymer's absorption spectrum, and the morphology of the active layer blend. Thiophene derivatives are frequently copolymerized with electron-deficient units to create polymers with tailored properties for photovoltaic applications. For example, monomers like 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate are used to synthesize high-performance low band gap polymers such as PTB7-Th for OPVs. ambeed.com

The Donor-Acceptor (D-A) copolymer approach is a powerful strategy for designing highly efficient materials for PSCs. In this design, electron-rich (donor) and electron-deficient (acceptor) units are alternated along the polymer backbone. This intramolecular charge transfer between the D and A units lowers the polymer's bandgap, allowing for broader absorption of the solar spectrum.

The 3-((2-ethylhexyl)thio)thiophene unit can serve as the electron donor in such D-A copolymers. By pairing it with suitable acceptor moieties, chemists can finely tune the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.netrsc.org This tuning is critical for maximizing the open-circuit voltage (Voc) and ensuring efficient charge separation at the donor-acceptor interface. For instance, a D-A polymer named PCN6, which incorporates a cyano-functionalized thieno[3,4-b]thiophene (B1596311) acceptor unit, exhibited a low HOMO level of -5.52 eV and achieved a power conversion efficiency (PCE) of 11.34% when blended with the non-fullerene acceptor Y6. researchgate.net Similarly, other D-A copolymers based on benzo[1,2-b:4,5-b′]dithiophene and thieno[3,2-b]thiophene (B52689) derivatives have yielded PCEs ranging from 6.09% to 7.25% in non-fullerene devices. This highlights the versatility of thiophene building blocks in creating sophisticated D-A structures for high-performance solar cells. researchgate.net

Table 2: Performance of OPVs Based on Thiophene-Derivative D-A Copolymers

| Donor Polymer | Acceptor | Power Conversion Efficiency (PCE) | Source(s) |

|---|---|---|---|

| PCN6 | Y6 | 11.34% | researchgate.net |

| P1, P2, P3 series | ITIC | 6.09% - 7.25% | |

| P1, P2, P3 series | PC₇₁BM | 2.82% - 4.41% |

Organic Light-Emitting Diodes (OLEDs)

While often overshadowed by other material classes in this area, polythiophenes and their copolymers are viable materials for Organic Light-Emitting Diodes (OLEDs). pkusz.edu.cn They can function either as the emissive layer itself or, more commonly, as charge-transport layers that improve device efficiency and stability. Polythiophenes are particularly noted for their ability to produce red light emission, a color that can be challenging to achieve with other common conjugated polymers. pkusz.edu.cn

Given its demonstrated hole-transport properties in OFETs, P3EHTT is a strong candidate for use as a hole-injection or hole-transport layer (HIL/HTL) in OLED devices. pkusz.edu.cnntu.edu.tw An efficient HIL/HTL facilitates the injection of holes from the anode and their transport to the emissive layer, leading to balanced charge injection and higher recombination efficiency. The closely related poly(3-hexylthiophene) (P3HT) is often used in this role. researchgate.net In one example, an OLED incorporating a functionalized polythiophene derivative as the HIL achieved a maximum luminance of 6,310 cd/m² and a luminescence efficiency of 1.24 cd/A. Monomers similar to this compound are explicitly used to synthesize polymers for OLED applications. ambeed.com

Sensing Applications (Chemosensors)

The electronic and optical properties of conjugated polymers like polythiophenes are sensitive to their local environment. This sensitivity can be harnessed for chemical sensing applications. When a target analyte binds to or interacts with the polymer chain, it can disrupt the π-conjugation, leading to a measurable change in the material's absorption or fluorescence spectrum, or its conductivity.

Copolymers based on thieno[3,2-b]thiophene units bearing specific functional groups have been developed as chemosensors. For example, polymers were designed for the selective recognition of the fluoride (B91410) anion. The interaction with fluoride caused a distinct response in the UV-Vis and emission titration spectra, demonstrating their potential for use in selective electronic sensing devices. This principle could be extended to polymers like P3EHTT, where the thiophene backbone could be functionalized to detect a variety of chemical species.

Photocatalytic Applications (e.g., Hydrogen Production)

Recently, conjugated polymers have emerged as a new class of metal-free, visible-light-active photocatalysts. Polythiophenes, as organic semiconductors, can absorb light to generate electron-hole pairs, which can then drive redox reactions for applications such as pollutant degradation and renewable energy production.

The close analogue, Poly(3-hexylthiophene) (P3HT), has shown significant photocatalytic activity. researchgate.net Nanostructures of P3HT are effective in degrading pollutants under both UV and visible light. researchgate.net More significantly, P3HT has been incorporated into composite materials for photocatalytic hydrogen production from water. A surface heterojunction composite of graphitic carbon nitride (g-C₃N₄), PEDOT, and P3HT was developed for enhanced photocatalytic hydrogen evolution. This system showed a remarkable improvement in performance, demonstrating that polythiophenes can act as effective photosensitizers to facilitate the charge separation and migration needed for the hydrogen evolution reaction. rsc.org

Table 3: Photocatalytic Hydrogen Evolution Rate for a P3HT-based Composite

| Photocatalyst | Sacrificial Reagent | H₂ Evolution Rate (μmol h⁻¹ g⁻¹) | Source(s) |

|---|

Future Research Directions and Emerging Trends

Development of Novel Polymerization Methods for Enhanced Control and Sustainability

The synthesis of polythiophenes has traditionally relied on methods like chemical oxidative polymerization and various cross-coupling reactions. researchgate.netastrj.com While effective, these methods can sometimes lack precise control over the polymer's structure and may use harsh reagents. Emerging research focuses on developing more sophisticated and sustainable polymerization techniques.

One promising area is vapor phase polymerization (VPP) , which offers a straightforward way to create uniform thin-film polymers. rsc.org VPP involves exposing a substrate treated with an oxidant to the monomer in a gaseous state, initiating polymerization directly on the surface. researchgate.net This technique is being explored for various thieno[3,2-b]thiophene (B52689) derivatives, yielding materials with properties comparable to those produced via traditional electropolymerization. rsc.org

Another trend is the move towards more environmentally friendly or "green" synthesis routes. This includes exploring the use of less toxic catalysts and solvents. Direct heteroarylation polymerization (DHAP) is gaining traction as it circumvents the need for organometallic monomers that can generate toxic byproducts, making it a more cost-effective and sustainable option. rsc.org Additionally, methods using milder oxidants or even enzymatic catalysis are being investigated to reduce the environmental impact of polymer production. Research into emulsion polymerization of thiophene (B33073) in aqueous media without surfactants is also underway, which could lead to the formation of processable polythiophene nanoparticles. astrj.com These novel methods aim to provide greater control over polymer chain structure and reduce defects, which is crucial for optimizing electronic properties. researchgate.netresearchgate.net

Rational Design of Monomers for Tailored Optoelectronic Properties

The properties of a conducting polymer are intrinsically linked to the structure of its constituent monomer units. The "rational design" of monomers is a key strategy for creating polymers with specific, tailored optoelectronic characteristics for applications like organic solar cells (OSCs) and organic field-effect transistors (OFETs). ox.ac.uk This approach involves strategically modifying the monomer to influence the final polymer's electronic energy levels, bandgap, solubility, and morphology. rsc.org

For a monomer like 2-Bromo-3-((2-ethylhexyl)thio)thiophene, the side chains—in this case, the 2-ethylhexylthio group—play a critical role. Attaching non-conjugated side chains to the polymer backbone is a common strategy to tune optical and electronic properties. researchgate.net The length and branching of such alkyl chains significantly impact the polymer's solubility and its ability to self-assemble into well-ordered structures, which is vital for efficient charge transport. nih.gov

Future research will focus on more complex monomer designs. This includes:

Donor-Acceptor (D-A) Copolymers: Constructing polymers by alternating electron-donating units (like thiophene) with electron-withdrawing units. rsc.org This strategy effectively lowers the polymer's bandgap, allowing it to absorb a broader range of the solar spectrum, which is highly desirable for photovoltaic applications. rsc.orgnankai.edu.cn

Fused Ring Systems: Incorporating rigid, planar fused rings like dithieno[3,2-b:2′,3′-d]thiophene (DTT) into the polymer backbone. rsc.orgnih.gov This enhances planarity, promotes strong intermolecular π–π stacking, and improves charge carrier mobility. rsc.org

Computational Guidance: Utilizing Density Functional Theory (DFT) and other computational methods to predict how a monomer's structure will affect the polymer's properties before synthesis. acs.orgnih.gov This predictive approach can screen potential monomer candidates, saving significant time and resources by identifying the most promising structures for achieving desired electronic characteristics. acs.orgnih.gov

The goal is to establish clear structure-property relationships that allow for the precise engineering of monomers to yield polymers optimized for specific device applications. researchgate.net

Exploration of Advanced Device Architectures and Integration

Beyond the material itself, significant advancements are being made in how conducting polymers are structured and integrated into devices. The focus is shifting from simple, planar thin-film devices to complex, three-dimensional, and flexible architectures that open up new application possibilities. nih.govacs.org

Additive manufacturing (3D printing) is an emerging frontier for conducting polymers. acs.org Technologies like inkjet and extrusion printing allow for the fabrication of complex, custom-designed geometries. nih.govescholarship.org This enables the creation of architected conducting polymer lattices that exhibit enhanced mechanical properties, such as the ability to withstand high compressive strain without fracturing, a significant improvement over their brittle bulk counterparts. escholarship.org This is crucial for developing robust wearable electronics, flexible sensors, and soft robotics. nih.gov

In the realm of organic solar cells , research is moving towards more sophisticated structures like tandem (or multi-junction) solar cells. nankai.edu.cn These devices stack multiple solar cells with complementary absorption spectra, allowing them to capture a wider portion of the solar spectrum and achieve higher power conversion efficiencies than single-junction cells. nankai.edu.cn The development of new thiophene-based polymers with tailored absorption profiles is essential for creating efficient front and rear subcells in these tandem architectures. nankai.edu.cn

Furthermore, the integration of conducting polymers with other materials, such as carbon nanotubes or graphene, into composite systems is a key area of exploration. nih.govoaepublish.com These composites can offer superior conductivity and stability, enhancing the performance of devices like electrochemical biosensors and thermoelectric generators. nih.govoaepublish.com

Multi-scale Modeling and Simulation for Predictive Materials Design

As the complexity of materials and devices grows, experimental trial-and-error becomes increasingly inefficient. Multi-scale modeling and simulation have become indispensable tools for accelerating materials discovery and providing deep insights into the structure-property relationships of conducting polymers. purdue.edu This approach uses a combination of computational techniques to model material behavior across different length and time scales. rsc.orgresearchgate.net

Quantum Mechanics (QM): At the most fundamental level, methods like Density Functional Theory (DFT) are used to calculate the electronic properties of individual polymer chains, such as their energy levels (HOMO/LUMO) and bandgaps. purdue.edu This is crucial for predicting the optoelectronic behavior of a new polymer design.

Kinetic Monte Carlo (KMC): To understand device-level performance, KMC simulations can use the parameters derived from QM and MD calculations to model charge transport across the entire material. rsc.org This can predict key performance metrics like charge carrier mobility. rsc.org

By combining these methods, researchers can build a comprehensive understanding of how a monomer's chemical structure translates into the macroscopic performance of an electronic device. rsc.org This predictive capability allows for the in silico design and screening of new thiophene-based polymers, guiding experimental efforts toward the most promising candidates for high-performance applications. purdue.edursc.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 303734-52-3 | sigmaaldrich.com |

| Molecular Formula | C₁₂H₁₉BrS | sigmaaldrich.comnih.gov |

| Molecular Weight | 275.25 g/mol | sigmaaldrich.com |

| Form | Liquid | sigmaaldrich.com |

| Density | 1.201 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n/D 1.523 | sigmaaldrich.com |

| Predicted XlogP | 6.4 | uni.lu |

Table 2: Performance of Organic Field-Effect Transistors (OFETs) based on Thiophene Co-polymers

| Polymer Donor Unit | Hole Mobility (μ_sat) (cm²/Vs) | On/Off Current Ratio (I_ON/I_OFF) | Device Architecture | Reference |

|---|---|---|---|---|

| Thieno[3,2-b]thiophene with Nonyl (C₉H₁₉) side chain | 0.1 | 3.5 x 10³ | BGTC | rsc.org |

| 2,6-dioctyldithieno[3,2-b:2′,3′-d]thiophene | 0.10 | > 10⁷ | BGTC | mdpi.com |

| 2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene | 0.005 | > 10⁶ | BGTC | mdpi.com |

BGTC: Bottom-Gate, Top-Contact

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Bromo-3-((2-ethylhexyl)thio)thiophene?

- The compound is typically synthesized via bromination of thiophene derivatives followed by alkylation. For example, brominated thiophene intermediates (e.g., 3-bromothiophene) can undergo nucleophilic substitution with 2-ethylhexylthiol under basic conditions. Grignard metathesis (GRIM) polymerization methods, as described for structurally similar bromothiophenes, may also be adapted for controlled functionalization . Key steps include purification via column chromatography or recrystallization, with yields optimized by controlling reaction temperature and stoichiometry .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- 1H/13C NMR : Used to confirm substitution patterns and alkyl chain integration. For example, thiophene ring protons appear at δ 6.5–7.5 ppm, while alkyl chain protons (e.g., -SCH2-) resonate at δ 1.0–2.5 ppm .

- FT-IR : Identifies functional groups such as C-Br (~550 cm⁻¹) and C-S (600–700 cm⁻¹) stretching vibrations .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and bromine isotopic patterns .

Q. How is the purity of this compound assessed in academic settings?

- HPLC/GC : Reverse-phase HPLC with UV detection or gas chromatography (GC) with flame ionization detectors are used to quantify impurities (<1% threshold for research-grade purity) .

- Elemental Analysis : Validates C, H, N, S, and Br content within ±0.3% of theoretical values .

Advanced Research Questions

Q. What electrochemical methods are employed to study its redox behavior?

- Cyclic Voltammetry (CV) : Conducted in dimethylformamide (DMF) or acetonitrile with tetrabutylammonium hexafluorophosphate (TBAPF6) as the electrolyte. The bromine substituent typically induces a reduction peak at -1.2 to -1.5 V (vs. Ag/AgCl), while the thiophene ring shows oxidation at +1.0–1.5 V .

- Controlled-Potential Electrolysis : Used to generate and isolate reduced intermediates for mechanistic studies .

Q. How does this compound function in conjugated polymer synthesis?

- The bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki or Stille couplings) to construct donor-acceptor polymers. For instance, Stille polymerization with distannyl-benzodithiophene (BDT) monomers yields π-conjugated polymers for organic photovoltaics (OPVs). Molecular weights (Mn) of 26–42 kDa are achievable, with polydispersity indices (PDI) <2.0 . Thermal stability (>340°C) is confirmed via thermogravimetric analysis (TGA) .

Q. What strategies address contradictions in reported synthetic yields or reactivity?

- Reaction Optimization : Varying catalysts (e.g., Pd(PPh3)4 vs. Pd2(dba)3) or solvents (toluene vs. DMF) can resolve discrepancies in coupling efficiencies .

- Computational Modeling : Density functional theory (DFT) predicts regioselectivity in bromine substitution, guiding experimental design to minimize side reactions .

Q. How is the compound utilized in studying structure-property relationships for optoelectronic materials?

- Morphological Studies : Atomic force microscopy (AFM) and grazing-incidence X-ray scattering (GIWAXS) analyze polymer thin-film crystallinity and π-π stacking distances (~3.5–4.0 Å) .

- Bandgap Tuning : The electron-withdrawing bromine and alkylthio groups lower the HOMO-LUMO gap (~2.1–2.3 eV), enhancing charge transport in field-effect transistors (FETs) .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.